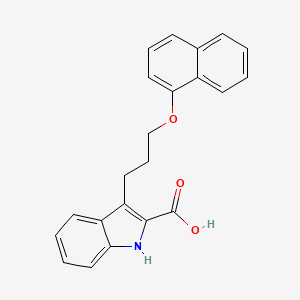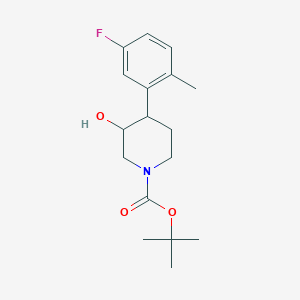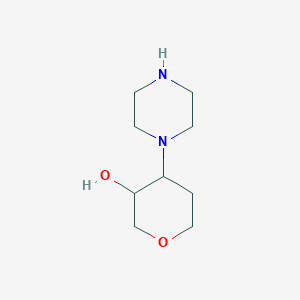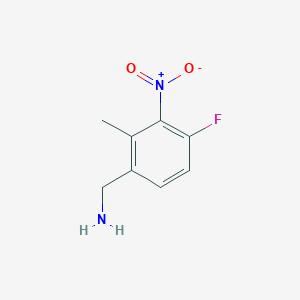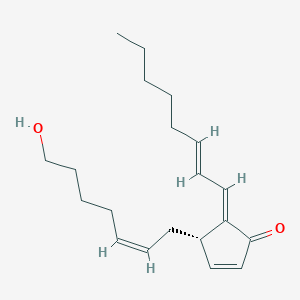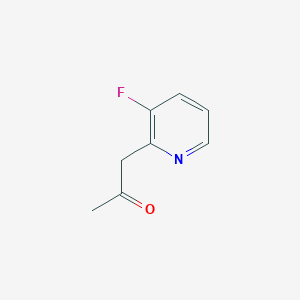
2-(Chloromethoxy)-4-methyl-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethoxy)-4-methyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloromethoxy group and a nitro group attached to a benzene ring
準備方法
The synthesis of 2-(Chloromethoxy)-4-methyl-1-nitrobenzene typically involves the chloromethylation of 4-methyl-1-nitrobenzene. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-(Chloromethoxy)-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
科学的研究の応用
2-(Chloromethoxy)-4-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or resins.
Pharmaceutical Research: The compound can be used in the synthesis of potential drug candidates or as a building block for bioactive molecules.
Chemical Biology: It can be used to study the effects of nitroaromatic compounds on biological systems and to develop new biochemical assays.
作用機序
The mechanism of action of 2-(Chloromethoxy)-4-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions vary depending on the specific context and application.
類似化合物との比較
2-(Chloromethoxy)-4-methyl-1-nitrobenzene can be compared to other nitrobenzene derivatives, such as:
2-(Chloromethoxy)-1-nitrobenzene: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
4-Methyl-1-nitrobenzene: Lacks the chloromethoxy group, making it less versatile in nucleophilic substitution reactions.
2-(Methoxymethyl)-4-methyl-1-nitrobenzene: Similar structure but with a methoxymethyl group instead of a chloromethoxy group, which can influence its chemical behavior.
The presence of the chloromethoxy group in this compound makes it unique and provides specific reactivity that can be exploited in various chemical processes.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
2-(chloromethoxy)-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)8(4-6)13-5-9/h2-4H,5H2,1H3 |
InChIキー |
FUBDCJMZWUPMGM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


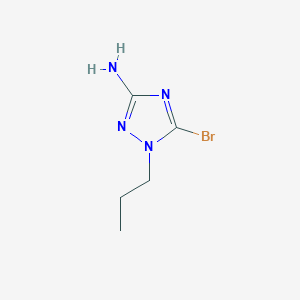
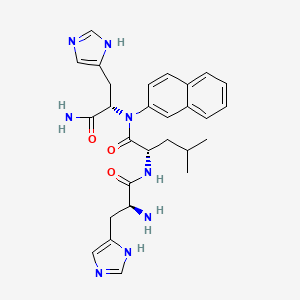
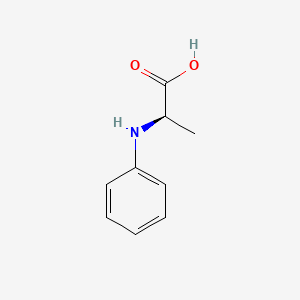
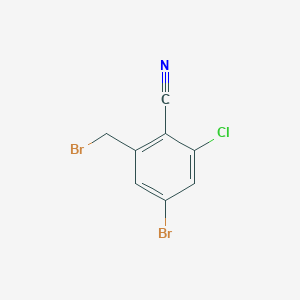
![N-[(5-bromopyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B15252155.png)
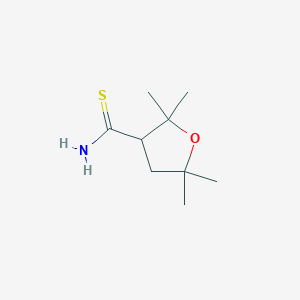
![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)

